molecular formula C17H24O2 B076981 5-Isobornyl-2-methoxyphenol CAS No. 13746-58-2

5-Isobornyl-2-methoxyphenol

Cat. No.: B076981
CAS No.: 13746-58-2
M. Wt: 260.4 g/mol
InChI Key: GCUHVRDKQDPZGZ-KOHRXURCSA-N
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Description

5-Isobornyl-2-methoxyphenol, is a complex organic compound characterized by its unique structural features. This compound is a derivative of phenol, where the phenolic hydroxyl group is substituted with a methoxy group and a bicyclic heptane moiety. The compound’s structure imparts distinct chemical and physical properties, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isobornyl-2-methoxyphenol typically involves multi-step organic reactions. One common method includes the alkylation of phenol with a suitable bicyclic heptane derivative under controlled conditions. The reaction may require the use of catalysts such as Lewis acids to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations. Purification steps, including distillation and recrystallization, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Isobornyl-2-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form hydroquinones.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products

    Oxidation: Quinones and related derivatives.

    Reduction: Hydroquinones.

    Substitution: Halogenated phenols.

Scientific Research Applications

5-Isobornyl-2-methoxyphenol has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Isobornyl-2-methoxyphenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The bicyclic heptane moiety may enhance the compound’s binding affinity and specificity, leading to distinct biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Phenol, 2-methoxy-4-((1R,2R,4S)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)-
  • Phenol, 2-methoxy-3-((1R,2R,4S)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)-

Uniqueness

5-Isobornyl-2-methoxyphenol is unique due to the position of the methoxy and bicyclic heptane groups, which influence its chemical reactivity and biological activity. The specific stereochemistry of the compound also contributes to its distinct properties compared to similar compounds.

Properties

CAS No.

13746-58-2

Molecular Formula

C17H24O2

Molecular Weight

260.4 g/mol

IUPAC Name

2-methoxy-5-[(1S,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]phenol

InChI

InChI=1S/C17H24O2/c1-16(2)12-7-8-17(16,3)13(10-12)11-5-6-15(19-4)14(18)9-11/h5-6,9,12-13,18H,7-8,10H2,1-4H3/t12-,13?,17+/m1/s1

InChI Key

GCUHVRDKQDPZGZ-KOHRXURCSA-N

SMILES

CC1(C2CCC1(C(C2)C3=CC(=C(C=C3)OC)O)C)C

Isomeric SMILES

C[C@]12CC[C@H](C1(C)C)C[C@@H]2C3=CC(=C(C=C3)OC)O

Canonical SMILES

CC1(C2CCC1(C(C2)C3=CC(=C(C=C3)OC)O)C)C

Key on ui other cas no.

13746-58-2

Origin of Product

United States

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